molecular formula C7H11NO3 B045667 3-(5-Oxopyrrolidin-2-yl)propanoic acid CAS No. 7766-86-1

3-(5-Oxopyrrolidin-2-yl)propanoic acid

Cat. No. B045667
Key on ui cas rn: 7766-86-1
M. Wt: 157.17 g/mol
InChI Key: CSBJIXVKDCZBPF-UHFFFAOYSA-N
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Patent
US04559358

Procedure details

A suspension (partial solution) of 25 g of dihydro-1H-pyrrolizine-3,5(2H,6H)-dione (III) in 150 ml of deionized water is treated with 0.1 ml of concentrated hydrochloric acid. The mixture is heated to reflux (100° C.) for 80 hours. Charcoal (0.5 g) is added and the mixture is filtered through filter aid. The solution is concentrated at reduced pressure, the 5-oxo-2-pyrrolidinepropanoic acid crystallizes and is isolated by filtration. After drying in vacuo the 5-oxo-2-pyrrolidinepropanoic acid has a melting point of 125°-127° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:8]2[N:4]([C:5](=[O:9])[CH2:6][CH2:7]2)[C:3](=[O:10])[CH2:2]1.Cl.C.[OH2:13]>>[O:9]=[C:5]1[NH:4][CH:8]([CH2:1][CH2:2][C:3]([OH:10])=[O:13])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1CC(N2C(CCC12)=O)=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
FILTRATION
Type
FILTRATION
Details
through filter aid
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the 5-oxo-2-pyrrolidinepropanoic acid crystallizes
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuo the 5-oxo-2-pyrrolidinepropanoic acid

Outcomes

Product
Name
Type
Smiles
O=C1CCC(N1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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